molecular formula C23H25N5O3 B2559249 N-(2-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946249-84-9

N-(2-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2559249
CAS No.: 946249-84-9
M. Wt: 419.485
InChI Key: TXJDZZSCDQYUIO-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 2-methoxyphenyl group attached to the carboxamide nitrogen and a 2-methyl-6-phenoxypyrimidin-4-yl moiety linked to the piperazine ring. This structure positions it within a broader class of bioactive compounds where substituents on the piperazine and aromatic rings significantly influence physicochemical properties and biological activity.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-17-24-21(16-22(25-17)31-18-8-4-3-5-9-18)27-12-14-28(15-13-27)23(29)26-19-10-6-7-11-20(19)30-2/h3-11,16H,12-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJDZZSCDQYUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3

Molecular Characteristics:

  • Molecular Weight: 368.43 g/mol
  • CAS Number: 946231-09-0
  • Chemical Class: Piperazine derivatives

Research indicates that this compound exhibits significant biological activity through the modulation of neurotransmitter systems, particularly serotonin (5-HT) receptors.

Key Findings:

  • Serotonin Receptor Interaction:
    • The compound acts as an antagonist at the 5-HT1A receptor, which is crucial for regulating mood and anxiety. Studies have shown that it can increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, indicating its potential anxiolytic effects .
    • In vitro assays demonstrated that it effectively inhibits 5-HT-induced responses, suggesting a competitive antagonism mechanism .
  • Antidepressant-like Effects:
    • Animal models have exhibited antidepressant-like behaviors when administered this compound, correlating with increased serotonergic activity in key brain regions .

Pharmacological Profiles

The pharmacological profile of this compound reveals its potential applications in treating various psychiatric disorders.

Activity Effect Reference
5-HT1A Receptor AntagonismIncreased neuronal firing rates
Antidepressant-like BehaviorReduced depressive symptoms in animal models
Anxiolytic EffectsModulation of anxiety-related behaviors

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insight into its therapeutic potential:

  • Study on Anxiety and Depression:
    • A study conducted on rodents demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors measured by elevated plus maze tests and forced swim tests .
  • Neuropharmacological Assessments:
    • Neuropharmacological assessments revealed that at specific doses, the compound significantly antagonized the hypothermic effects induced by 8-OH-DPAT, a selective 5-HT1A agonist, indicating its role as a functional antagonist at this receptor .
  • Safety and Toxicity Evaluations:
    • Toxicological evaluations indicated a favorable safety profile with no significant adverse effects reported at therapeutic doses in preclinical trials, suggesting its viability for further clinical development.

Comparison with Similar Compounds

4-(6-Isopropoxy-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

  • Key Difference: Replaces the phenoxy group at the pyrimidine 6-position with isopropoxy.
  • Implications: The bulkier isopropoxy group may alter steric interactions and lipophilicity compared to the phenoxy substituent in the target compound. This substitution could influence receptor binding affinity or metabolic stability .

CPIPC Series (TRPV1 Agonists)

  • Examples :
    • CPIPC: 4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide
    • CPIPC-1: 4-(5-Chloropyridin-2-yl)-N-(1H-indol-6-yl)piperazine-1-carboxamide
  • Key Differences : Replace the pyrimidine core with pyridine and substitute the carboxamide nitrogen with indazole/indole rings.
  • Activity : These compounds exhibit partial TRPV1 agonist activity, suggesting that the heterocyclic core (pyridine vs. pyrimidine) and carboxamide substituents (indazole vs. 2-methoxyphenyl) modulate receptor selectivity .

Piperazine-Carboxamides with Quinazoline Cores

A25–A30 Series

  • Examples :
    • A25: N-(2-Chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide
    • A26: N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide
  • Key Differences: Feature a 4-oxo-3,4-dihydroquinazoline group instead of the pyrimidine-phenoxy moiety.
  • Physicochemical Data :

    Compound Melting Point (°C) Yield (%)
    A25 191.2–193.5 47.8
    A26 198.3–200.1 49.2
    A27 195.4–197.8 54.1
  • Implications : The quinazoline core and halogenated aryl groups enhance polarity, as reflected in higher melting points compared to pyrimidine derivatives .

Substituted Phenyl Derivatives

N-(2-Methoxyphenyl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide

  • Key Difference: Replaces the pyrimidine-phenoxy group with a trifluoromethylphenyl moiety.
  • Synthesis : Derived via oxidative desulfurization of thiourea intermediates, highlighting divergent synthetic routes compared to the target compound’s pyrimidine-based synthesis .

Serotonin Receptor Antagonists (p-MPPI, p-MPPF)

  • Examples :
    • p-MPPI: 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine
    • p-MPPF: Fluoro-substituted analog of p-MPPI.
  • Activity : Competitive 5-HT1A antagonists with ID50 values of 3–5 mg/kg in vivo. The ethyl-linked iodobenzamido group confers higher receptor affinity than simple carboxamides .

Enzymatic Inhibition Profiles

Aspartate Aminotransferase Inhibitors

  • Examples :
    • N-(2-Methoxyphenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide
    • N-Benzyl-4-(1H-indol-4-yl)piperazine-1-carboxamide
  • Activity: Both exhibit IC50 = 100,000 nM, indicating weak inhibition.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for N-(2-methoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide?

  • Methodology : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Nucleophilic aromatic substitution to functionalize the pyrimidine ring.
  • Coupling reactions (e.g., amide bond formation) using carbodiimide-based reagents like EDCI or HOBt .
  • Piperazine ring introduction via alkylation or carboxamide coupling under reflux conditions in polar aprotic solvents (e.g., DMF, DCM) .
    • Optimization : Reaction conditions (temperature, pH, solvent) must be tightly controlled to avoid side products. Yields range from 45–65% for analogous compounds .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <1 ppm mass error .
  • IR Spectroscopy : Key stretches include C=O (1620–1660 cm1^{-1}) and NH (3200–3300 cm1^{-1}) .
    • Purity : HPLC with C18 columns and UV detection (λ = 254 nm) ensures ≥98% purity .

Q. What biological targets are associated with this compound?

  • Potential Targets :

  • GPCRs (e.g., serotonin or dopamine receptors due to piperazine motifs) .
  • Kinases (e.g., EGFR or PI3K, inferred from pyrimidine-based analogs) .
    • Binding Assays : Radioligand displacement or fluorescence polarization assays quantify affinity (IC50_{50} values). For example, piperazine derivatives show IC50_{50} values of 10–100 nM for serotonin receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Key Modifications :

Substituent Effect on Activity Source
2-Methoxy groupEnhances CNS penetration
Phenoxy-pyrimidineIncreases kinase selectivity
Piperazine carboxamideStabilizes receptor interactions
  • Methodology :
  • Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups on the phenyl ring.
  • Test in vitro/in vivo models (e.g., cancer cell lines or neurological assays) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition may arise from:

  • Assay conditions (e.g., ATP concentration in kinase assays).
  • Cell line variability (e.g., PARPi-resistant vs. sensitive lines) .
    • Solutions :
  • Standardize protocols (e.g., CEREP panel for receptor screening) .
  • Use isogenic cell lines to isolate resistance mechanisms .

Q. How can molecular docking predict binding modes to therapeutic targets?

  • Workflow :

Target Selection : Use crystallographic data (e.g., PDB ID 4EK3 for EGFR).

Docking Software : AutoDock Vina or Schrödinger Suite for pose prediction.

Validation : Compare with known inhibitors (e.g., erlotinib) and validate via mutagenesis .

  • Key Interactions : Hydrogen bonds between the carboxamide group and kinase hinge region (e.g., Met793 in EGFR) .

Q. What analytical methods assess stability under physiological conditions?

  • HPLC-Based Stability Testing :

Condition Degradation Products Method
Acidic (pH 2)Hydrolysis of carboxamideRP-HPLC
Oxidative (H2_2O2_2)Sulfoxide derivativesLC-MS
  • Kinetic Analysis : Calculate half-life (t1/2_{1/2}) in plasma or buffer using first-order kinetics .

Therapeutic Potential & Challenges

Q. What evidence supports its use in cancer therapy?

  • Preclinical Data :

  • PARP Inhibition : Analogous 4-hydroxyquinazoline derivatives show IC50_{50} = 0.5–5 µM in BRCA-mutant cells .
  • Apoptosis Induction : Caspase-3 activation in treated cell lines (e.g., MDA-MB-231) .
    • Challenge : Overcome resistance via combinational therapies (e.g., with platinum agents) .

Q. How do pharmacokinetic properties influence in vivo efficacy?

  • ADME Profile :

  • LogP : ~3.5 (predicted) suggests moderate blood-brain barrier penetration .
  • Metabolism : CYP3A4-mediated oxidation of the piperazine ring (use inhibitors like ketoconazole to prolong half-life) .
    • Formulation : Nanoemulsions or liposomes to enhance solubility (>50 µg/mL required for IV dosing) .

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